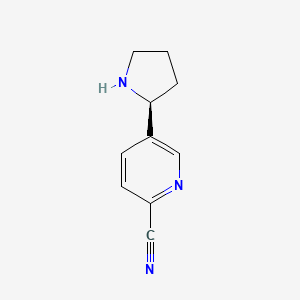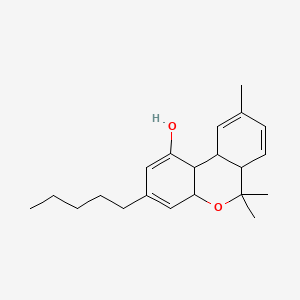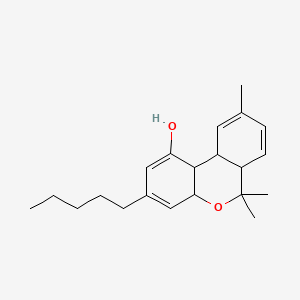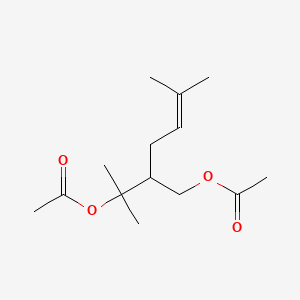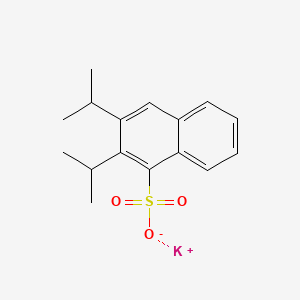
Potassium diisopropylnaphthalenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium diisopropylnaphthalenesulphonate is a chemical compound known for its surfactant and hydrotropic properties. It is widely used in various industrial applications due to its ability to enhance the solubility of other compounds and modify the viscosity of formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium diisopropylnaphthalenesulphonate typically involves the sulfonation of diisopropylnaphthalene followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where diisopropylnaphthalene is sulfonated using sulfur trioxide or oleum. The resulting sulfonic acid is then neutralized with potassium hydroxide to produce the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium diisopropylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to diisopropylnaphthalene.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, reduced hydrocarbons, and substituted naphthalene compounds .
Applications De Recherche Scientifique
Potassium diisopropylnaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and hydrotrope in various chemical formulations.
Biology: It aids in the solubilization of biological molecules for research purposes.
Medicine: It is explored for its potential in drug delivery systems due to its surfactant properties.
Mécanisme D'action
The mechanism of action of potassium diisopropylnaphthalenesulphonate involves its ability to interact with hydrophobic and hydrophilic molecules. It enhances the solubility of hydrophobic compounds by forming micelles, which encapsulate the hydrophobic molecules and allow them to disperse in aqueous solutions. This property is particularly useful in various industrial and research applications .
Comparaison Avec Des Composés Similaires
- Sodium diisopropylnaphthalenesulphonate
- Amaranth dye
- Amido black
- Congo red
- Suramin
- Trypan blue
Uniqueness: Potassium diisopropylnaphthalenesulphonate is unique due to its dual functionality as a surfactant and hydrotrope. It maintains surface activity in various conditions, including hard water and extreme pH levels, making it more versatile compared to other similar compounds .
Propriétés
Numéro CAS |
28351-20-4 |
|---|---|
Formule moléculaire |
C16H19KO3S |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
potassium;2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H20O3S.K/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h5-11H,1-4H3,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
MEMPYGRMTOKWFJ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




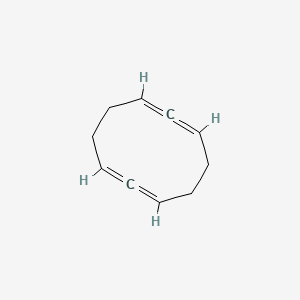
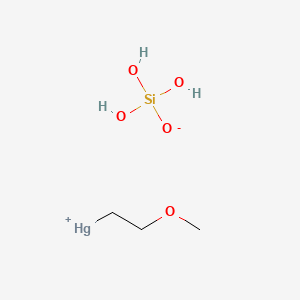
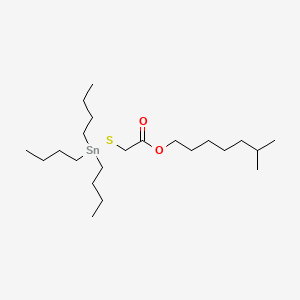
![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
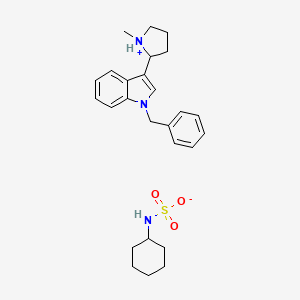
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)
